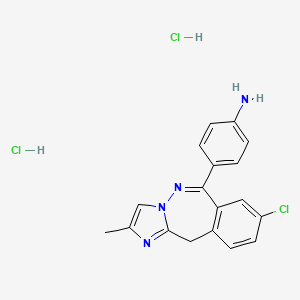

Gyki 47261 dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Biochemical Analysis

Biochemical Properties

Gyki 47261 dihydrochloride plays a significant role in biochemical reactions by interacting with AMPA receptors, which are a type of ionotropic glutamate receptor. These receptors are involved in fast synaptic transmission in the central nervous system. By antagonizing these receptors, this compound inhibits excitatory neurotransmission, which can help in reducing seizures and providing neuroprotection . Additionally, this compound induces the enzyme CYP2E1, which is involved in the metabolism of various xenobiotics and endogenous compounds .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving glutamate neurotransmission. This modulation can lead to changes in gene expression and cellular metabolism. For instance, in neuronal cells, this compound can reduce excitotoxicity, which is a pathological process caused by excessive activation of glutamate receptors . This reduction in excitotoxicity can protect neurons from damage and death.

Molecular Mechanism

The mechanism of action of this compound involves its binding to AMPA receptors, thereby inhibiting their activity. This inhibition prevents the influx of calcium ions, which is crucial for excitatory neurotransmission. By blocking this pathway, this compound reduces neuronal excitability and protects against excitotoxicity . Additionally, the induction of CYP2E1 by this compound can lead to increased metabolism of certain substrates, affecting their bioavailability and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under recommended storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that this compound can maintain its neuroprotective and anticonvulsive effects in both in vitro and in vivo models . The duration of these effects can vary depending on the experimental conditions and the specific cellular context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anticonvulsive and neuroprotective effects without significant toxicity . At higher doses, this compound can cause adverse effects, including potential toxicity . Threshold effects have been observed, where the beneficial effects plateau beyond a certain dosage, and further increases in dosage do not enhance the therapeutic outcomes .

Metabolic Pathways

This compound is involved in metabolic pathways that include the induction of CYP2E1. This enzyme plays a crucial role in the metabolism of various drugs and endogenous compounds. By inducing CYP2E1, this compound can alter the metabolic flux and levels of certain metabolites . This interaction can have significant implications for the pharmacokinetics and pharmacodynamics of co-administered drugs.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound can affect its activity and function, influencing its therapeutic outcomes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interaction with target receptors and enzymes, thereby modulating its biochemical and cellular effects .

Preparation Methods

Chemical Reactions Analysis

GYKI 47261 dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify its functional groups, leading to different derivatives.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

GYKI 47261 dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

GYKI 47261 dihydrochloride exerts its effects by selectively antagonizing AMPA receptors, which are a type of ionotropic glutamate receptor . By inhibiting these receptors, it reduces excitatory neurotransmission, leading to its anticonvulsive and neuroprotective effects . Additionally, it induces the activity of CYP2E1, a cytochrome P450 enzyme involved in the metabolism of various xenobiotics .

Comparison with Similar Compounds

GYKI 47261 dihydrochloride is unique due to its high selectivity and potency as an AMPA receptor antagonist. Similar compounds include:

GYKI 52466: Another AMPA receptor antagonist with similar properties but different potency and selectivity.

GYKI 53655: A related compound with distinct pharmacological profiles.

These compounds share structural similarities but differ in their specific activities and applications .

Biological Activity

Gyki 47261 dihydrochloride is a selective and non-competitive antagonist of the AMPA receptor, a subtype of ionotropic glutamate receptors that play a crucial role in fast synaptic transmission within the central nervous system. This compound has garnered attention for its potential therapeutic applications in various neurological disorders, including epilepsy and neurodegenerative diseases. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C18H15ClN4·2HCl

- Molecular Weight : 395.71 g/mol

- CAS Number : 220445-20-5

Gyki 47261 exerts its pharmacological effects primarily through the antagonism of AMPA receptors. By blocking these receptors, Gyki 47261 inhibits excitatory neurotransmission, which may contribute to its neuroprotective effects. The compound demonstrates an IC50 value of approximately 2.5 μM , indicating its potency in inhibiting AMPA receptor-mediated currents .

In Vitro Studies

- AMPA Receptor Antagonism :

- CYP2E1 Induction :

In Vivo Studies

- Neuroprotective Effects :

- Muscle Relaxant Effects :

- Tremor Reduction :

- Dyskinesia Mitigation :

Comparative Analysis with Other Compounds

| Compound | Mechanism | IC50 Value | Notable Effects |

|---|---|---|---|

| Gyki 47261 | Non-competitive AMPA antagonist | 2.5 μM | Neuroprotection, CYP2E1 induction |

| GYKI 52466 | AMPA receptor antagonist | Varies | Similar but less selective |

| GYKI 53655 | AMPA receptor antagonist | Varies | Distinct pharmacological profiles |

Case Studies and Research Findings

Several studies have explored the biological activity of Gyki 47261:

- A study published in Frontiers in Nanomedicine highlighted the compound's role in modulating neuronal signaling pathways and reducing excitotoxicity, which is critical for understanding its therapeutic potential in neurodegenerative diseases .

- Another investigation indicated that the induction of CYP2E1 by Gyki 47261 was primarily due to stabilization of the enzyme protein rather than increased transcription, suggesting a unique mechanism of action compared to other known inducers .

Properties

IUPAC Name |

4-(8-chloro-2-methyl-11H-imidazo[1,2-c][2,3]benzodiazepin-6-yl)aniline;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4.2ClH/c1-11-10-23-17(21-11)8-13-2-5-14(19)9-16(13)18(22-23)12-3-6-15(20)7-4-12;;/h2-7,9-10H,8,20H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNSEMNKAFDVDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=N1)CC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=C(C=C4)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl3N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.